molecular formula C20H19N2O5P B11418018 Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11418018
M. Wt: 398.3 g/mol
InChI Key: ZNACBWPDOQAKRO-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of furan, naphthalene, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions The process begins with the preparation of the furan and naphthalene derivatives, followed by their coupling through an oxazole ring formation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(phenyl)-1,3-oxazol-4-YL)phosphonate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(pyridin-1-YL)-1,3-oxazol-4-YL)phosphonate: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

The uniqueness of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate lies in its combination of furan, naphthalene, and oxazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19N2O5P

Molecular Weight

398.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-naphthalen-1-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H19N2O5P/c1-24-28(23,25-2)20-19(21-13-15-9-6-12-26-15)27-18(22-20)17-11-5-8-14-7-3-4-10-16(14)17/h3-12,21H,13H2,1-2H3

InChI Key

ZNACBWPDOQAKRO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCC4=CC=CO4)OC

Origin of Product

United States

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